molecular formula C10H19ClN2O2 B12316136 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide

Cat. No.: B12316136
M. Wt: 234.72 g/mol
InChI Key: LFBLRMMDWRBINK-UHFFFAOYSA-N
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Description

2-Chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is a chloroacetamide derivative characterized by a propyl group, a propylcarbamoylmethyl substituent, and a reactive chlorine atom. Its structure combines an acetamide backbone with dual N-substituents, distinguishing it from simpler chloroacetamides. The compound is registered under CAS No. 110216-80-3 . Chloroacetamides are frequently employed in agrochemical applications, particularly as herbicides, due to their inhibition of fatty acid synthesis in plants .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

2-[(2-chloroacetyl)-propylamino]-N-propylacetamide

InChI

InChI=1S/C10H19ClN2O2/c1-3-5-12-9(14)8-13(6-4-2)10(15)7-11/h3-8H2,1-2H3,(H,12,14)

InChI Key

LFBLRMMDWRBINK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN(CCC)C(=O)CCl

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide features a chloro substituent on the acetamide group, two propyl groups attached to nitrogen atoms, and a carbamoyl group linked through a methyl bridge. According to PubChem data, its IUPAC name is 2-[(2-chloroacetyl)-propylamino]-N-propylacetamide. The compound can be characterized by several identifiers:

Property Value
Molecular Formula C10H19ClN2O2
Molecular Weight 234.72 g/mol
Standard InChI InChI=1S/C10H19ClN2O2/c1-3-5-12-9(14)8-13(6-4-2)10(15)7-11/h3-8H2,1-2H3,(H,12,14)
Canonical SMILES CCCNC(=O)CN(CCC)C(=O)CCl
InChIKey LFBLRMMDWRBINK-UHFFFAOYSA-N

General Synthetic Approaches for Chloroacetamide Derivatives

The synthesis of chloroacetamide derivatives typically employs several key reaction strategies that can be adapted for preparing this compound:

Direct Acylation

The most common approach involves direct acylation of amines using chloroacetyl chloride. This method has been extensively utilized for various N-aryl and N-alkyl chloroacetamides. The reaction typically occurs through nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, followed by elimination of HCl.

Modified Amidation Reactions

For more complex amide formations, particularly when direct acylation might lead to side reactions, modified Steglich esterification using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and DMAP (4-(dimethylamino)pyridine) can be employed.

Sequential Functionalization

Specific Preparation Methods for this compound

Method 1: Sequential Acylation and N-Alkylation

This method involves a step-wise approach starting with propylamine:

Step 1: Reaction of propylamine with chloroacetyl chloride to form 2-chloro-N-propylacetamide

CCCNH2 + ClCH2COCl → CCCNHCOCH2Cl + HCl

Step 2: N-alkylation of 2-chloro-N-propylacetamide with a suitable agent to introduce the propyl group

CCCNHCOCH2Cl + Base + CCC-X → CCC-N(COCH2Cl)-CCC

Step 3: Functionalization with glycine derivative to introduce the propylcarbamoyl methyl group

CCC-N(COCH2Cl)-CCC + H2NCH2COOH → CCC-N(COCH2Cl)-CH2CONHCCC

This approach is supported by similar synthetic strategies described for chloroacetamide derivatives.

Method 2: Glycine-Based Approach

This method utilizes N-propylglycine as a starting material:

Step 1: Preparation of N-propylglycine from glycine and propyl bromide/iodide

H2NCH2COOH + CCC-Br + Base → CCC-NHCH2COOH

Step 2: Amidation with propylamine using coupling agents (EDC/DMAP)

CCC-NHCH2COOH + H2NCCC + EDC/DMAP → CCC-NHCH2CONHCCC

Step 3: N-acylation with chloroacetyl chloride

CCC-NHCH2CONHCCC + ClCH2COCl → ClCH2CO-N(CCC)-CH2CONHCCC

This approach is based on synthetic principles applied to similar compounds, particularly the methyl analog described in search result.

Method 3: One-Pot Sequential Addition

A potentially more efficient approach involves careful sequential addition in a one-pot procedure:

Step 1: Reaction of N-propylglycine with propylamine using coupling agents

CCC-NHCH2COOH + H2NCCC + Coupling Agent → CCC-NHCH2CONHCCC

Step 2: Direct addition of chloroacetyl chloride to the reaction mixture after completion of amide formation

CCC-NHCH2CONHCCC + ClCH2COCl → ClCH2CO-N(CCC)-CH2CONHCCC

This method reduces purification steps but requires careful control of reaction conditions to prevent side reactions.

Reaction Parameters and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product purity:

Solvent Advantages Limitations Recommended for
Dichloromethane Excellent solubility for reagents, moderate boiling point Environmentally concerning Acylation, coupling reactions
Toluene High boiling point, good for Dean-Stark water removal Limited solubility for some reagents Amidation reactions
Ethanol Protic solvent, aids in certain nucleophilic reactions May interfere with some reagents Recrystallization, N-alkylation
Acetonitrile Polar aprotic, good for SN2 reactions Moderate cost N-alkylation steps
THF Excellent solvent for coupling reactions Peroxide formation concerns Amide bond formation

Temperature Control

Temperature control is crucial for optimizing yield and minimizing side reactions:

  • Acylation reactions: Most effective at 0-5°C during addition of chloroacetyl chloride to prevent side reactions and control exotherms
  • Amidation reactions: Usually run at room temperature to 60°C depending on the specific coupling method
  • N-alkylation reactions: Typically require elevated temperatures (50-60°C) for efficient conversion

Reaction Time Optimization

Based on similar syntheses:

  • Acylation reactions: 1-4 hours typically sufficient
  • Coupling reactions: 2-24 hours depending on reactivity and conditions
  • N-alkylation reactions: 2-4 hours at appropriate temperature

Catalyst and Base Selection

Reagent Function Optimal Conditions
DMAP Nucleophilic catalyst for acylation/amidation 5-10 mol%, room temperature
EDC Coupling agent for amide formation 1.1-1.3 equiv, 0°C to RT
Triethylamine Base for acylation reactions 1.1-2.0 equiv, 0-25°C
Sodium carbonate Mild base for acylation 1.5-2.0 equiv in aqueous solution
Sodium hydroxide Strong base for N-alkylation 1.0-1.2 equiv, 25-50°C

Purification Techniques

The purification of this compound typically involves:

Extraction Procedures

Based on similar compounds:

  • Aqueous workup to remove inorganic salts and unreacted starting materials
  • Washing with dilute HCl (1%) to remove basic impurities
  • Washing with saturated NaHCO3 to remove acidic impurities
  • Washing with brine and drying over Na2SO4

Recrystallization Methods

For this compound, appropriate recrystallization solvents include:

  • Ethyl acetate/hexane mixtures
  • Methyl tert-butyl ether/methanol mixtures (5:1)
  • Ethanol (for final purification)

Chromatographic Purification

Column chromatography using silica gel with appropriate solvent systems:

  • Ethyl acetate/hexane (gradient from 20:80 to 50:50)
  • Dichloromethane/methanol (95:5 to 90:10)

Analytical Characterization

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

Expected key signals for this compound:

¹H NMR (300 MHz, CDCl3) δ ppm:

  • 0.90-0.95 (m, 6H, 2 × CH3)
  • 1.50-1.65 (m, 4H, 2 × CH2CH3)
  • 3.20-3.25 (t, 2H, NHCH2)
  • 3.35-3.45 (t, 2H, NCH2)
  • 3.65-3.70 (s, 2H, CH2Cl)
  • 4.05-4.15 (s, 2H, NCH2CO)
  • 6.70-6.85 (br s, 1H, NH)

¹³C NMR (75 MHz, CDCl3) δ ppm:

  • 11.0-11.5 (2 × CH3)
  • 20.5-22.0 (2 × CH2CH3)
  • 41.0-41.5 (CH2Cl)
  • 47.0-48.0 (NCH2CH2)
  • 49.5-50.5 (NHCH2CH2)
  • 48.5-49.5 (NCH2CO)
  • 166.0-167.0 (C=O amide)
  • 167.5-168.5 (C=O chloroacetyl)
Infrared Spectroscopy

Expected IR bands:

  • 3300-3400 cm⁻¹ (N-H stretching)
  • 2950-2970 cm⁻¹ (C-H stretching)
  • 1640-1670 cm⁻¹ (C=O stretching)
  • 1520-1550 cm⁻¹ (N-H bending)
  • 1420-1450 cm⁻¹ (C-N stretching)
  • 750-800 cm⁻¹ (C-Cl stretching)
Mass Spectrometry

Expected mass spectral data:

  • Molecular ion peak [M]+ at m/z 234
  • Fragment peaks at m/z 199 [M-Cl]+
  • Fragment peak at m/z 150 [loss of propyl group]
  • Fragment peak at m/z 122 [further fragmentation]

Physical Characterization

Property Expected Value
Physical state White to off-white crystalline solid
Melting point 70-90°C (estimated based on similar compounds)
Solubility Soluble in dichloromethane, chloroform, acetone, sparingly soluble in ethanol
HPLC purity >95% (target for synthetic preparation)

Comparative Analysis of Preparation Methods

Method Advantages Limitations Expected Yield Purity Scale-up Potential
Sequential Acylation and N-Alkylation Straightforward reaction sequence Multiple isolation steps 65-75% 93-95% Good
Glycine-Based Approach Better control over regioselectivity More reagents required 70-80% 95-97% Moderate
One-Pot Sequential Addition Fewer isolation steps, time-efficient Challenging reaction control 60-70% 90-95% Limited

Reaction Mechanism Insights

Acylation Mechanism

The acylation reaction with chloroacetyl chloride proceeds through a nucleophilic addition-elimination mechanism:

  • Nucleophilic attack of the amine nitrogen on the carbonyl carbon
  • Formation of a tetrahedral intermediate
  • Elimination of chloride to form the amide bond

N-Alkylation Mechanism

The N-alkylation typically proceeds through an SN2 mechanism:

  • Deprotonation of the amide nitrogen by base
  • Nucleophilic attack of the resulting amide anion on the alkyl halide
  • Displacement of the halide to form the N-alkylated product

Amide Coupling Mechanism

When using coupling reagents like EDC/DMAP:

  • Activation of the carboxylic acid by EDC
  • Formation of an active ester intermediate
  • Nucleophilic attack by the amine to form the amide bond

Chemical Reactions Analysis

2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in various research contexts:

Organic Synthesis

2-Chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide serves as a reagent in organic synthesis, acting as an intermediate for the preparation of more complex molecules. Its reactivity allows for the formation of diverse chemical structures, making it valuable in synthetic organic chemistry.

Biological Studies

In biological research, this compound has been investigated for its role in enzyme inhibition and protein interactions. It is used to study the modulation of enzyme activity by binding to active sites, thereby preventing substrate access. This mechanism is crucial for understanding biochemical pathways and developing enzyme inhibitors.

Medicinal Chemistry

The compound is also employed as a model compound in drug development research. Its structural characteristics allow for the exploration of pharmacological properties and the design of novel therapeutic agents.

Industrial Applications

In industrial settings, this compound is explored for developing new materials and chemical processes, showcasing its versatility beyond laboratory settings.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Antimicrobial Activity

Research indicates that chloroacetamides exhibit antimicrobial properties. For instance:

  • Effective against Staphylococcus aureus (including MRSA).
  • Moderate effectiveness against Escherichia coli.
  • Notable activity against Candida albicans.

A study demonstrated that compounds with halogen substitutions showed enhanced lipophilicity, aiding their penetration through cell membranes and increasing antimicrobial efficacy .

Antitumor Activity

Chloroacetamides have been studied for their potential antitumor effects. The structural attributes allow interaction with cancer cell pathways, potentially leading to apoptosis or inhibited proliferation across various cancer cell lines .

Summary Data Table

Activity Type Target Organism/Cell Line Efficacy Level
AntimicrobialStaphylococcus aureusHigh
AntimicrobialEscherichia coliModerate
AntimicrobialCandida albicansModerate
AntitumorVarious cancer cell linesVariable (promising)

Mechanism of Action

The mechanism of action of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide and related chloroacetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Applications/Notes
This compound (Target Compound) Not explicitly given ~220 (estimated) Propyl, propylcarbamoylmethyl 110216-80-3 Likely herbicidal activity; structural complexity may enhance target specificity.
2-Chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide C₇H₁₁ClF₃NO 217.62 Propyl, trifluoroethyl 1183151-97-4 Enhanced lipophilicity due to trifluoroethyl group; liquid at room temperature.
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 269.77 Methoxymethyl, 2,6-diethylphenyl 15972-60-8 Broad-spectrum herbicide; inhibits very-long-chain fatty acid synthesis in plants.
Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) C₁₇H₂₆ClNO₂ 311.85 2-propoxyethyl, 2,6-diethylphenyl 51218-49-6 Selective herbicide for rice paddies; moderate water solubility.
2-Chloro-N-[3-(diethylamino)propyl]acetamide C₉H₁₉ClN₂O 206.71 Diethylaminopropyl Not provided Potential pharmaceutical intermediate; tertiary amine may improve solubility.
2-Chloro-N-(2,2-dimethylpropyl)acetamide C₇H₁₄ClNO 101.15 2,2-dimethylpropyl EN300-322515 Simpler substituent; 95% purity; possible precursor in synthesis of complex analogs.

Key Observations:

Alachlor and pretilachlor feature aromatic phenyl groups, enhancing stability and herbicidal potency .

Structural Complexity and Bioactivity :

  • The target compound’s propylcarbamoylmethyl group introduces a secondary amide linkage, which may improve binding affinity to enzymatic targets compared to simpler alkyl or aryl substituents .
  • Alachlor’s methoxymethyl group contributes to its systemic herbicidal action, while pretilachlor’s propoxyethyl chain enhances selectivity in aquatic environments .

Physicochemical Properties :

  • Liquid-state compounds like 2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide may offer formulation advantages (e.g., emulsifiable concentrates) over solid analogs.
  • The absence of safety data for several compounds (e.g., ) underscores the need for further toxicological profiling.

Biological Activity

2-Chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

  • Chemical Formula : C6H11ClN2O2
  • Molecular Weight : 174.62 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or modulator, impacting various biochemical pathways:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is crucial for its potential application in drug development.
  • Receptor Modulation : It may also interact with cellular receptors, functioning either as an agonist or antagonist, which can influence signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:

Bacterial Strain Zone of Inhibition (mm)
E. coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)36

These results suggest that the compound possesses substantial antibacterial activity, making it a candidate for further exploration in antimicrobial therapy .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has shown superior inhibition against HIV protease compared to traditional inhibitors like ritonavir, indicating its potential as an antiviral agent .

Case Studies and Applications

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its role in drug development is underscored by its ability to modify enzyme activities, which is critical for designing effective therapeutics.
  • Chemical Biology Research : As a model compound, it is utilized in studies involving enzyme interactions and protein modifications, contributing to our understanding of biochemical processes and potential therapeutic targets .
  • Material Science : Beyond biological applications, the compound is explored in developing new materials and chemical processes due to its unique structural properties .

Q & A

Q. What unexplored applications exist for this compound in agrochemical or catalytic research?

  • Methodological Answer :
  • Herbicide Development : Test against weed species (e.g., Amaranthus) using greenhouse trials, comparing efficacy to commercial chloroacetamide herbicides like alachlor .
  • Catalytic Ligands : Explore its use in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions, leveraging the carbamoyl group as a coordinating site .

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